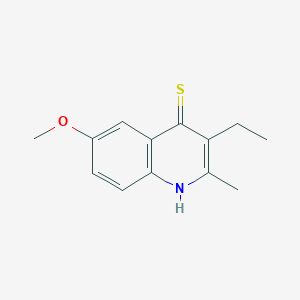

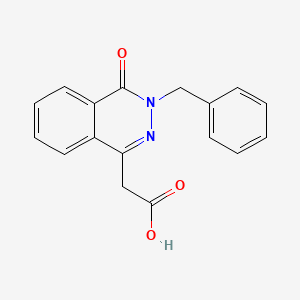

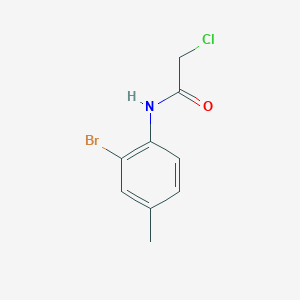

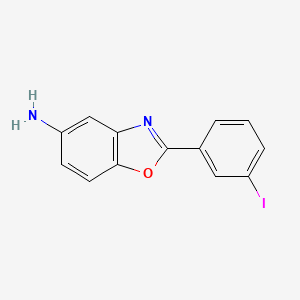

![molecular formula C12H9NO3S B1331310 3-[(Thien-2-ylcarbonyl)amino]benzoic acid CAS No. 24341-72-8](/img/structure/B1331310.png)

3-[(Thien-2-ylcarbonyl)amino]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves the formation of amide bonds and the functionalization of aromatic systems. For instance, the synthesis of 3-azido-4,6-diarylthienopyridines from corresponding amino derivatives suggests a method that could potentially be adapted for the synthesis of 3-[(Thien-2-ylcarbonyl)amino]benzoic acid . Additionally, the synthesis of 4-(3-Benzoylthioureido)benzoic acid from 4-aminobenzoic acid indicates the use of amide bond formation in the synthesis of similar compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[(Thien-2-ylcarbonyl)amino]benzoic acid has been characterized using various spectroscopic techniques. For example, the crystallography of 3-(N-tert-butyl-N-aminoxyl)benzoic acid reveals the formation of chains and hydrogen bonding patterns that could be relevant to the structure of the compound . The DFT approach used to study the structure and vibrational modes of 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid could also be applied to understand the molecular structure of 3-[(Thien-2-ylcarbonyl)amino]benzoic acid .

Chemical Reactions Analysis

The reactivity of the compound can be inferred from related studies. The fluorogenic reactivity of 3-benzoyl-2-quinolinecarboxaldehyde with primary amines suggests that the amine group in 3-[(Thien-2-ylcarbonyl)amino]benzoic acid could also participate in similar reactions . The study of amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles provides insights into the protonation equilibria, which could be relevant for understanding the acid-base properties of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-[(Thien-2-ylcarbonyl)amino]benzoic acid can be deduced from related compounds. The spectroscopic studies of 4-(3-Benzoylthioureido)benzoic acid, including NMR and UV-Visible techniques, provide a basis for predicting the spectroscopic properties of the compound . The computational study of the protonation equilibria of amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles offers a model for understanding the pH-dependent behavior of the compound .

Aplicaciones Científicas De Investigación

Biosynthesis and Microbial Applications

Microbial Biosynthesis : 3-Amino-benzoic acid (3AB), closely related to 3-[(Thien-2-ylcarbonyl)amino]benzoic acid, is a vital molecule in synthesizing natural products with diverse biological activities. A microbial biosynthetic system for 3AB production from glucose was developed using Escherichia coli. This system demonstrated a 15-fold increase in 3AB production compared to traditional methods, highlighting a new approach in metabolic engineering (Zhang & Stephanopoulos, 2016).

Natural Product Biosynthesis : 3,5-AHBA (3-Amino-5-hydroxy benzoic acid) is a precursor for various natural products, including ansamycins and mitomycins. This review covers the molecular genetics, chemical, and biochemical perspectives of AHBA-derived natural product biosynthesis (Kang, Shen, & Bai, 2012).

Analytical and Chemical Applications

High-Performance Liquid Chromatography (HPLC) : In a study focusing on amino benzoic acids, including o-, m-, and p-amino benzoic acid, ionic liquids were used as additives in RP-HPLC. This enhanced separation effectiveness, showcasing its potential in analytical chemistry applications (Zheng, Polyakova, & Row, 2007).

Fluorescent Markers in Chemical Synthesis : Research on N-(Coumarin-3-ylcarbonyl)benzotriazole coupling with amino acids, including amino benzoic acids, resulted in fluorescent amino acids and dipeptides. These compounds retained their original chirality and can serve as markers in solution-phase syntheses (Katritzky, Narindoshvili, & Angrish, 2008).

Synthesis and Structural Studies

Heterocyclic Quinones Synthesis : A study on the synthesis of aza-anthraquinones using compounds like 2-(3- and 2-Pyridylcarbonyl)benzoic acids demonstrated the potential of these compounds in creating biologically active aza-anthraquinones, crucial in pharmaceutical research (Rebstock, Mongin, Trécourt, & Quéguiner, 2004).

Crystallography and Magnetism Studies : The crystallography and magnetism of 3-(N-tert-butyl-N-aminoxyl)benzoic acid, a structurally similar compound, were investigated, revealing significant insights into molecular interactions and properties (Baskett & Lahti, 2005).

Propiedades

IUPAC Name |

3-(thiophene-2-carbonylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3S/c14-11(10-5-2-6-17-10)13-9-4-1-3-8(7-9)12(15)16/h1-7H,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFACUNXDFKLILL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352694 |

Source

|

| Record name | 3-[(Thiophene-2-carbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Thien-2-ylcarbonyl)amino]benzoic acid | |

CAS RN |

24341-72-8 |

Source

|

| Record name | 3-[(Thiophene-2-carbonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.